Cas no 688353-08-4 (N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide)

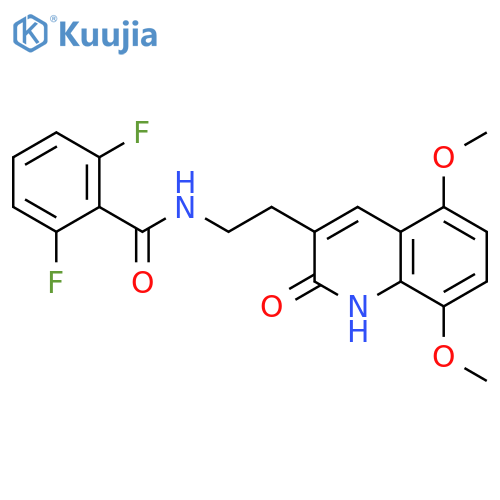

688353-08-4 structure

商品名:N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide

N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide 化学的及び物理的性質

名前と識別子

-

- N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide

- Benzamide, N-[2-(1,2-dihydro-5,8-dimethoxy-2-oxo-3-quinolinyl)ethyl]-2,6-difluoro-

- AKOS024586976

- F0611-0247

- SR-01000124170

- N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide

- 688353-08-4

- AB00669320-01

- ZINC04032784

- SR-01000124170-1

-

- インチ: 1S/C20H18F2N2O4/c1-27-15-6-7-16(28-2)18-12(15)10-11(19(25)24-18)8-9-23-20(26)17-13(21)4-3-5-14(17)22/h3-7,10H,8-9H2,1-2H3,(H,23,26)(H,24,25)

- InChIKey: UBTJEPJDBCKOTG-UHFFFAOYSA-N

- ほほえんだ: C(NCCC1=CC2=C(NC1=O)C(OC)=CC=C2OC)(=O)C1=C(F)C=CC=C1F

計算された属性

- せいみつぶんしりょう: 388.12346338g/mol

- どういたいしつりょう: 388.12346338g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 605

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.299±0.06 g/cm3(Predicted)

- ふってん: 596.3±50.0 °C(Predicted)

- 酸性度係数(pKa): 10.25±0.70(Predicted)

N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0611-0247-3mg |

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide |

688353-08-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0611-0247-4mg |

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide |

688353-08-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0611-0247-10mg |

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide |

688353-08-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0611-0247-2μmol |

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide |

688353-08-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0611-0247-10μmol |

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide |

688353-08-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0611-0247-50mg |

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide |

688353-08-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0611-0247-20μmol |

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide |

688353-08-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0611-0247-20mg |

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide |

688353-08-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0611-0247-1mg |

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide |

688353-08-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0611-0247-2mg |

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide |

688353-08-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

688353-08-4 (N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,6-difluorobenzamide) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量